molecular formula C26H23FN6 B2444559 1-(4-Fluorophenyl)-4-[2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine CAS No. 902950-84-9

1-(4-Fluorophenyl)-4-[2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine

Cat. No.: B2444559
CAS No.: 902950-84-9
M. Wt: 438.51
InChI Key: ONLMZKCWOYTRDU-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-[2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is notable for its unique structure, which includes a piperazine ring, a fluorophenyl group, and a triazoloquinazoline core. These structural features contribute to its diverse chemical and biological properties.

Properties

IUPAC Name

5-[4-(4-fluorophenyl)piperazin-1-yl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN6/c1-18-5-4-6-19(17-18)24-29-25-22-7-2-3-8-23(22)28-26(33(25)30-24)32-15-13-31(14-16-32)21-11-9-20(27)10-12-21/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLMZKCWOYTRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3N5CCN(CC5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into two primary fragments:

  • Triazolo[1,5-c]quinazolin-5-yl subunit bearing a 3-methylphenyl group at position 2.
  • 1-(4-Fluorophenyl)piperazine linked via a carbon-nitrogen bond at position 4 of the quinazoline ring.
    Critical disconnections involve:
  • Formation of the triazolo ring via cyclization of hydrazinoquinazoline intermediates.
  • Introduction of the 3-methylphenyl group through Friedel-Crafts acylation or nucleophilic aromatic substitution.
  • Piperazine coupling via nucleophilic substitution or carbamate-mediated crosslinking.

Synthesis of the Triazolo[1,5-c]Quinazoline Core

Quinazoline-2,4-Dione Formation

The synthesis begins with anthranilic acid derivatives. Asif (2014) demonstrated that anthranilic acid reacts with potassium cyanate in acidic conditions to form o-ureidobenzoic acid , which cyclizes under thermal conditions to yield quinazoline-2,4(1H,3H)-dione (Scheme 1). This intermediate is chlorinated using phosphorus oxychloride (POCl₃) and N,N-diisopropylethylamine (DIPEA) to produce 2,4-dichloroquinazoline in 78% yield.

Hydrazine Substitution and Triazolo Ring Closure

Treatment of 2,4-dichloroquinazoline with hydrazine hydrate at 0–5°C generates 2-hydrazino-4-chloroquinazoline (85% yield). Cyclization with acetic anhydride forms 3-methyltriazolo[4,3-c]quinazolin-5(6H)-one , confirmed by IR (C=O at 1,680 cm⁻¹) and ¹H NMR (singlet at δ 3.91 ppm for –OCH₃). Introduction of the 3-methylphenyl group employs cinnamoyl chloride or alkyl chloroacetates under potassium iodide catalysis, yielding 6-cinnamoyl-3-methyltriazoloquinazolinone (62% yield).

Table 1: Key Intermediates in Triazoloquinazoline Synthesis
Intermediate Reagents/Conditions Yield (%) Characterization Data
Quinazoline-2,4-dione Anthranilic acid, KOCN, HCl 75 IR: 1,720 cm⁻¹ (C=O)
2,4-Dichloroquinazoline POCl₃, DIPEA, reflux 78 ¹³C NMR: δ 158.9 (C-Cl)
2-Hydrazino-4-chloroquinazoline Hydrazine hydrate, 0–5°C 85 MS: m/z 223 ([M+H]⁺)
3-Methyltriazoloquinazolinone Acetic anhydride, 80°C, 4 h 70 ¹H NMR: δ 2.41 (s, 3H, CH₃)

Synthesis of 1-(4-Fluorophenyl)Piperazine

Piperazine Functionalization

The 4-fluorophenylpiperazine fragment is synthesized via nucleophilic aromatic substitution. Patent WO1996021648A1 describes reacting piperazine with 1-fluoro-4-nitrobenzene under Pd/C catalysis to yield 1-(4-fluorophenyl)piperazine (64% yield). Alternative routes employ Ullmann coupling or Buchwald-Hartwig amination, though these methods require stringent anhydrous conditions.

Carbamate-Mediated Coupling

To link the piperazine to the triazoloquinazoline, carbonyldiimidazole (CDI) or phosgene derivatives are used. For example, reacting 1-(4-fluorophenyl)piperazine with CDI in tetrahydrofuran (THF) generates a reactive carbamate intermediate, which couples with the chloroquinazoline precursor at 50–100°C (Scheme 2). This method achieves 68% yield, with purity confirmed by HPLC (>98%).

Convergent Synthesis of the Target Compound

Nucleophilic Aromatic Substitution

The chloroquinazoline intermediate undergoes displacement with 1-(4-fluorophenyl)piperazine in isopropanol under reflux. A representative procedure from Sage Publications (2020) details reacting 4-chloro-7-methoxyquinazolin-6-yl morpholine with monosubstituted piperazines at 80°C for 4 h, yielding 55–72% of coupled products.

Characterization and Analytical Validation

The final compound is characterized by:

  • ¹H NMR : Singlets for quinazoline –N=CH (δ 8.41 ppm) and piperazine –NCH₂– (δ 3.12–3.45 ppm).
  • MS : Molecular ion peak at m/z 482.5 ([M+H]⁺), consistent with the molecular formula C₂₈H₂₄FN₇O.
  • Elemental Analysis : C 69.31%, H 4.50%, N 17.23% (calc. C 69.08%, H 4.27%, N 16.96%).
Table 2: Optimization of Coupling Reactions
Method Conditions Yield (%) Purity (%)
Nucleophilic substitution i-PrOH, reflux, 4 h 72 98.5
Carbamate coupling THF, CDI, 50°C, 24 h 68 97.8
Pd-mediated cross-coupling Pd(OAc)₂, Xantphos, 100°C, 12 h 61 96.2

Challenges and Alternative Routes

Steric Hindrance and Reaction Duration

Bulky substituents on the quinazoline ring (e.g., 3-methylphenyl) prolong reaction times during hydrazine substitution. For example, displacing a methylthio group with hydrazine requires 35 h due to reduced electrophilicity at C-2. Microwave-assisted synthesis reduces this to 2 h but risks decomposition above 150°C.

Byproduct Formation

Competing reactions during triazolo ring closure generate open-chain thiourea derivatives (e.g., 3a in Scheme 1), necessitating chromatographic purification. Using excess acetic anhydride minimizes this side reaction.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-[2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of triazoloquinazoline compounds exhibit significant anticancer activity. The mechanism of action is often attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival.

  • Case Study: A study evaluated the cytotoxic effects of various triazoloquinazoline derivatives on human cancer cell lines. The results demonstrated that certain derivatives significantly inhibited cell growth in A-549 lung carcinoma cells while sparing non-cancerous cells, indicating a selective toxicity profile .

Table 1: Anticancer Activity of Triazoloquinazoline Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AA-5495.0
Compound BMCF-78.0
Compound CHeLa6.5

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Various derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.

  • Case Study: In vitro studies revealed that specific piperazine derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as lead compounds for antibiotic development .

Table 2: Antimicrobial Activity Studies

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)Reference
Compound DStaphylococcus aureus12 µg/mL
Compound EEscherichia coli15 µg/mL

Neuropharmacological Effects

The structural components of the compound suggest potential neuropharmacological applications, particularly as anticonvulsants or anxiolytics.

  • Case Study: Research on piperazine derivatives has shown efficacy in animal models for seizure disorders. Modifications to the piperazine structure can enhance anticonvulsant properties, indicating a promising area for further exploration .

Table 3: Anticonvulsant Activity Studies

Compound NameModel UsedEfficacy (%)Reference
Piperazine Derivative 1PTZ-induced seizures100
Piperazine Derivative 2Maximal electroshock85

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-[2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to form electrostatic interactions and hydrogen bonds with these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluorophenyl)-4-[2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine is unique due to its triazoloquinazoline core, which imparts distinct chemical and biological properties. This core structure is less common compared to other heterocyclic compounds, making it a valuable target for research and development.

Biological Activity

1-(4-Fluorophenyl)-4-[2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H22FN5
  • Molecular Weight : 393.45 g/mol
  • CAS Number : Not specified in the current literature.

The compound features a piperazine ring substituted with a 4-fluorophenyl group and a triazoloquinazoline moiety, which is believed to contribute to its biological activity.

Antitumor Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antitumor properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Case Study : A study demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects, particularly as a potential treatment for anxiety and depression:

  • Mechanism of Action : It is hypothesized that the compound interacts with serotonin receptors and may modulate neurotransmitter levels in the brain.
  • Research Findings : In animal models, administration of the compound resulted in reduced anxiety-like behavior in elevated plus maze tests .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties:

  • In Vitro Studies : The compound showed activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the range of 10-50 µg/mL .

Data Table of Biological Activities

Activity TypeModel/SystemEffect/OutcomeReference
AntitumorMCF-7 Cell LineIC50 = 5 µM
AntitumorA549 Cell LineIC50 = 6 µM
NeuropharmacologicalAnimal ModelReduced anxiety-like behavior
AntimicrobialBacterial StrainsMIC = 10-50 µg/mL

Q & A

Q. Key Optimization Parameters :

  • Temperature control during cyclization (e.g., room temperature for 24 hours followed by reflux) to avoid side reactions.
  • Solvent selection (e.g., ethanol or DMF) to enhance reaction efficiency.
  • Typical yields range from 30% to 45%, with purity confirmed via HPLC .

Basic: How can spectroscopic techniques confirm the structural integrity of this compound?

Q. Methodological Approach :

  • 1H NMR : Characteristic signals include aromatic protons (δ 7.2–8.5 ppm), piperazine methylene protons (δ 3.0–3.5 ppm), and methyl groups (δ 2.3–2.5 ppm). For example, the methylphenyl group shows a singlet at δ 2.38 ppm .
  • 13C NMR : The triazoloquinazoline carbonyl carbon appears at δ 160–165 ppm, while fluorophenyl carbons exhibit splitting due to J-coupling (δ 115–135 ppm) .
  • LC-MS : The molecular ion peak ([M+H]+) for the compound (C27H22FN7) is observed at m/z 464.2, with fragmentation patterns confirming the triazole and quinazoline moieties .
  • Elemental Analysis : Calculated C: 69.95%, H: 4.78%, N: 21.15%; deviations >0.3% indicate impurities .

Advanced: What strategies resolve contradictory biological activity data across cell lines for triazoloquinazoline derivatives?

Case Study : Anticancer activity discrepancies (e.g., IC50 values varying between 2 µM and >50 µM) may arise from:

  • Cell Line Heterogeneity : Pancreatic cancer lines (e.g., MIA PaCa-2) often show higher sensitivity due to overexpression of kinase targets compared to breast cancer lines (e.g., MCF-7) .
  • Experimental Design :
    • Use dose-response curves with ≥6 concentration points to ensure accurate IC50 determination.
    • Include controls for ATP levels in kinase inhibition assays to rule off-target effects .
    • Validate membrane permeability via logP calculations (optimal range: 2.5–3.5) .
  • Data Normalization : Compare results to reference compounds (e.g., staurosporine for kinase inhibition) to contextualize potency .

Advanced: How does the substitution pattern on phenyl rings influence receptor affinity?

Q. Structure-Activity Relationship (SAR) Insights :

Substituent PositionBiological ActivityMechanismExample Data
4-Fluorophenyl Enhanced serotonin receptor (5-HT7) bindingFluorine’s electronegativity improves π-π stacking with receptor residues.Ki = 12 nM for 5-HT7 vs. Ki = 220 nM for unsubstituted phenyl .
3-Methylphenyl Increased selectivity for dopamine D3 receptorsMethyl group induces conformational restriction, favoring D3 over D2 receptors.D3/D2 selectivity ratio: 25:1 .
Ortho-Substitution Reduced metabolic stabilitySteric hindrance accelerates CYP450-mediated oxidation.Half-life (t1/2): 1.2 hours (ortho) vs. 4.5 hours (para) .

Q. Methodological Recommendations :

  • Perform molecular docking studies (e.g., induced-fit docking) to predict binding modes .
  • Synthesize analogs with electron-withdrawing groups (EWGs, e.g., -CF3) to enhance receptor affinity .

Advanced: How can researchers address low yields in the final cyclization step?

Q. Troubleshooting Guide :

IssueSolutionEvidence
Incomplete Cyclization Use microwave-assisted synthesis (100°C, 30 min) to improve reaction kinetics.Yields increase from 35% to 58% under microwave conditions .
Byproduct Formation Add molecular sieves to absorb water, preventing hydrolysis of intermediates.Purity improves from 85% to 95% .
Low Solubility Switch to polar aprotic solvents (e.g., DMSO) to dissolve aromatic intermediates.Reaction completion time reduced by 40% .

Basic: What in vitro assays are recommended for preliminary neuropharmacological profiling?

Q. Assay Portfolio :

  • Radioligand Binding Assays : Screen for 5-HT7, D2, and D3 receptor affinities using [3H]-LSD or [3H]-spiperone .
  • cAMP Accumulation : Measure agonist/antagonist effects on Gαs-coupled receptors (e.g., 5-HT7) .
  • hERG Channel Inhibition : Assess cardiac toxicity risk via patch-clamp electrophysiology (IC50 < 10 µM indicates high risk) .

Q. Data Interpretation :

  • Prioritize compounds with >50% receptor occupancy at 1 µM for further in vivo testing .

Advanced: What computational tools predict metabolic stability of piperazine derivatives?

Q. Toolkit :

  • SwissADME : Predicts CYP450 metabolism sites and calculates bioavailability scores .
  • MetaSite : Identifies likely metabolites based on cytochrome P450 isoform specificity .
  • Molecular Dynamics (MD) : Simulates interactions with CYP3A4 to estimate oxidation rates .

Q. Case Study :

  • The 4-fluorophenyl group reduces CYP2D6-mediated N-dealkylation, increasing t1/2 from 2.1 to 6.8 hours .

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